Cyclosarin

Catalog No.
S582024
CAS No.
329-99-7
M.F
C7H14FO2P
M. Wt
180.16 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclosarin

CAS Number

329-99-7

Product Name

Cyclosarin

IUPAC Name

[fluoro(methyl)phosphoryl]oxycyclohexane

Molecular Formula

C7H14FO2P

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C7H14FO2P/c1-11(8,9)10-7-5-3-2-4-6-7/h7H,2-6H2,1H3

InChI Key

SNTRKUOVAPUGAY-UHFFFAOYSA-N

SMILES

CP(=O)(OC1CCCCC1)F

solubility

In water, 3,700 mg/L at 20 °C

Synonyms

CF Me ester, CMPF ester, cyclohexyl methylphosphonofluoridate, cyclohexyl methylphosphonofluoridate, (+)-isomer, cyclohexyl methylphosphonofluoridate, (-)-isomer, cyclohexylmethylphosphonofluoridate, cyclosarin, cyclosin, GF cpd

Canonical SMILES

CP(=O)(OC1CCCCC1)F

The exact mass of the compound Cyclosarin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 3,700 mg/l at 20 °c. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyclosarin (O-Cyclohexyl methylphosphonofluoridate, CAS: 329-99-7) is a highly toxic G-series organophosphate nerve agent. In authorized defense, toxicology, and environmental testing laboratories, dilute analytical standards of Cyclosarin are strictly required for instrument calibration, medical countermeasure evaluation, and decontamination efficacy testing. Unlike its structural analog Sarin (GB), which features an isopropyl moiety, Cyclosarin contains a bulky cyclohexyl group. This structural modification fundamentally alters its physicochemical and toxicokinetic profile, significantly reducing its volatility while increasing its lipophilicity and environmental persistence. Consequently, procurement of exact Cyclosarin reference materials is mandatory for laboratories modeling persistent threat scenarios, as lighter G-series agents fail to accurately replicate its surface retention and specific acetylcholinesterase (AChE) inhibition kinetics [1].

Substituting more common G-series standards like Sarin (GB) or Soman (GD) in place of Cyclosarin during assay development or decontamination validation leads to critical experimental failures. In surface decontamination testing, using the highly volatile Sarin (vapor pressure ~2.1 mm Hg) as a surrogate for Cyclosarin (vapor pressure ~0.044 mm Hg) will result in artificially inflated decontamination efficacy rates, as the Sarin rapidly evaporates rather than persisting in the material matrix. Furthermore, in toxicological countermeasure screening, Cyclosarin-inhibited AChE exhibits distinct oxime resistance profiles; standard reactivators like 2-PAM that show efficacy against Sarin are largely ineffective against Cyclosarin. Therefore, laboratories cannot extrapolate GB or GD data to predict GF behavior, necessitating the procurement of specific Cyclosarin standards for accurate assay calibration and validation [1].

Vapor Pressure Differential: Necessity for Persistent Agent Modeling

Cyclosarin exhibits a significantly lower vapor pressure compared to its closest structural analog, Sarin, fundamentally altering its behavior in environmental and surface testing. At 20-25°C, Cyclosarin has a vapor pressure of approximately 0.044 mm Hg, whereas Sarin's vapor pressure is substantially higher at 2.10 to 2.9 mm Hg. This ~50-fold reduction in volatility means Cyclosarin acts as a persistent liquid hazard rather than a transient vapor hazard. For laboratories validating surface decontaminants or modeling chemical persistence on materials, utilizing a Cyclosarin standard is imperative; using Sarin will result in rapid evaporative loss, skewing analytical recovery data and producing false-positive decontamination results [1].

Evidence DimensionVapor Pressure at 20-25°C
Target Compound Data~0.044 mm Hg
Comparator Or BaselineSarin (GB): 2.10 - 2.9 mm Hg
Quantified Difference~50-fold lower volatility for Cyclosarin
ConditionsStandard ambient temperature (20-25°C)

Procurement of Cyclosarin standards is essential for surface decontamination and persistence assays where highly volatile surrogates like Sarin would evaporate prematurely and invalidate recovery data.

AChE Aging Kinetics and Oxime Resistance

The bulky cyclohexyl moiety of Cyclosarin dictates a specific toxicokinetic profile regarding acetylcholinesterase (AChE) inhibition and subsequent enzyme aging. The aging half-life of the Cyclosarin-human AChE complex is approximately 8.7 hours. In contrast, Soman (GD) ages in minutes (~2-6 minutes), while Sarin (GB) ages in roughly 5 hours. More critically, Cyclosarin-inhibited AChE demonstrates profound resistance to standard oxime reactivators; for example, pralidoxime chloride (2-PAM) is largely ineffective against Cyclosarin, whereas it maintains utility against Sarin. Toxicology labs evaluating novel broad-spectrum reactivators must procure Cyclosarin specifically to test against this highly resistant steric profile [1].

Evidence DimensionAChE Aging Half-Life and 2-PAM Efficacy
Target Compound Data~8.7 hours (hAChE); highly resistant to 2-PAM
Comparator Or BaselineSarin (GB): ~5 hours; responsive to 2-PAM
Quantified Difference3.7-hour difference in aging half-life with a distinct shift from oxime-responsive to oxime-resistant
ConditionsHuman AChE in vitro models

Medical countermeasure developers must test against Cyclosarin because its specific steric hindrance renders standard antidotes like 2-PAM ineffective, a trait not captured by Sarin models.

Chromatographic Retention and Forensic Calibration

For forensic and environmental monitoring laboratories, the accurate identification of G-series agents requires exact retention time matching and mass spectral library building. The substitution of the isopropyl group in Sarin with the cyclohexyl group in Cyclosarin drastically increases the molecule's lipophilicity and boiling point. Cyclosarin boils at 239°C, compared to Sarin's boiling point of 158°C. This 81°C difference significantly shifts the Kovats retention index on semi-standard non-polar columns. Consequently, a Sarin standard cannot be used to calibrate gas chromatography-mass spectrometry (GC-MS) instruments for Cyclosarin detection. Procuring an authentic Cyclosarin standard is the only way to establish accurate retention time windows and quantify trace environmental or clinical samples [1].

Evidence DimensionBoiling Point and Chromatographic Retention
Target Compound DataBoiling point 239°C; distinct late-eluting retention index
Comparator Or BaselineSarin (GB): Boiling point 158°C; early-eluting
Quantified Difference81°C higher boiling point resulting in a significantly shifted GC-MS retention profile
ConditionsGas chromatography on non-polar stationary phases

Analytical laboratories must procure exact Cyclosarin standards to calibrate GC-MS retention windows, as the massive boiling point difference prevents extrapolation from lighter G-series agents.

Surface Decontamination and Material Persistence Validation

Due to its low vapor pressure (0.044 mm Hg) compared to lighter G-series agents, Cyclosarin is the mandatory reference standard for evaluating the efficacy of decontamination foams, bleach solutions, and enzymatic degraders against persistent liquid threats on porous and non-porous surfaces [1].

Medical Countermeasure and Broad-Spectrum Oxime Screening

Because Cyclosarin-inhibited AChE exhibits an 8.7-hour aging half-life and profound resistance to standard reactivators like 2-PAM, toxicology labs must utilize Cyclosarin standards to screen next-generation bispyridinium oximes (e.g., HI-6) and novel central nervous system-penetrating reactivators [2].

GC-MS/LC-MS Forensic Method Development and Calibration

The distinct lipophilicity and 239°C boiling point of Cyclosarin require its direct use as a calibration standard in environmental monitoring and clinical diagnostics, enabling the accurate quantification of the parent agent and its specific metabolic hydrolysis product, cyclohexyl methylphosphonic acid (CMPA)[3].

Physical Description

Cyclo-sarin is a colorless liquid, odorless to fruity.

Color/Form

Colorless liquid

XLogP3

1.8

Boiling Point

239.0 °C
239 °C

Vapor Density

6.2 (Air = 1)

Density

1.13

LogP

log Kow = 1.67 (est)

Odor

Odorless
Agent GF is reported to have a sweet or musty odor of peaches

Melting Point

-30.0 °C
-30 °C

Vapor Pressure

0.04 mmHg
0.044 mm Hg at 20 °C

Other CAS

329-99-7

Methods of Manufacturing

Derived from phosphoramidocyanidic or methylphosphonofluoridic acid

General Manufacturing Information

As a group, nerve agents are divided into the G-series agents (G for German, identifying these agents as among those secretly developed by the German Ministry of Defense before and during World War II-they contain a fluorine or cyanide substituent group) and the V agents (which contain a sulfur substituent group). /G-series nerve agents/
Agent GF is currently considered of little strategic interest.
The organophosphate nerve agents tabun (GA), sarin (GB), soman (GD), and cyclosarin (GF) are among the most toxic chemical warfare agents known.

Analytic Laboratory Methods

The M256A1 Chemical Agent Detector Kit is a portable chemical agent detector kit that can detect and identify nerve, blister, or blood agents as vapor. It is typically used to determine when it is safe to unmask after a chemical agent attack. A test disk contains a glass ampoule with compounds that react with an agent to give a color change. The ampoule is crushed, the activated test disk is exposed to the ambient air, and the disk is compared to a color chart to determine if an agent is present.
The M18A2 Chemical Agent Detector Kit uses both detector tubes and paper tickets to detect and identify dangerous concentrations of lethal chemicals agents as vapors in the air, as well as liquid chemical agent contamination on exposed surfaces. ... Each kit consists of 12 disposable sampler-detectors, one booklet of M8 paper, and a set of instruction cards ... Each sampler-detector contains a square impregnated spot for blister agents, a circular test spot for blood agents, a star test spot for nerve agents, and a Lewisite-detecting tablet and rubbing tab. There are eight glass ampoules, six containing reagents for testing and two for a chemical heater to vaporize agents at low temperatures. When the ampoules are crushed between the fingers, formed channels in the plastic sheets direct the flow of liquid reagent to wet the test spots. Each test spot or detecting tablet develops a distinctive color that indicated whether a chemical agent is or is not present in the air.
GB and other G-agents react with perhydryl ions at pH 9-10 to form a perphosphonate ion, CH3P(O)(OC3H7)OO-, which has a sufficiently high redox potential to oxidize indole or o-dianisidine to produce colored products. This reaction is thus useful as a method of detection, and <1 mg of GB can be detected in this manner. /G-Agents/
... /A/ useful reagent for detection and estimation of G-agents is diisonitrosoacetone... Coupling agents, such as p-phenylenediamine, increase the reaction rate. /G-Agents/

Clinical Laboratory Methods

Organophosphorus nerve agents (OPNAs) continue to pose a threat to military personnel and the general public because of their toxicity and their potential use as weapons of mass destruction. An effective method for the detection of human exposure to OPNAs involves the refluoridation of nerve agents adducted to the serum protein butyrylcholinesterase. The regenerated agents are then enriched by solid-phase extraction and quantified by isotope-dilution gas chromatography-mass spectrometry. /Investigators/ have previously reported improvements that resulted in a 10-fold increase in sensitivity. /Investigators/ have now made further changes to the method that include the addition of confirmation ions, the addition of soman (GD) to the assay, the expansion of the linear range, and the elimination of high-volume injection to decrease background noise and run time while improving sensitivity. This report includes the standard operating procedures for this method for tabun, sarin, soman, cyclohexylsarin, and VX and validation studies. The method's limits of detection ranged from 5.5 to 16.5 pg/mL for the G analogue of VX and GD, respectively. Characterization of quality control (QC) materials resulted in an average coefficient of variation of 15.1% for the five analytes in low QC pools and 11.7% in high QC pools.
Toxic organophosphorus compounds (OPC), e.g., pesticides and nerve agents (NA), are known to phosphylate distinct endogenous proteins in vivo and in vitro. OPC adducts of butyrylcholinesterase and albumin are considered to be valuable biomarkers for retrospective verification of OPC exposure. Therefore, /investigators/ have detected and identified novel adducts of human serum albumin (HSA) by means of matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS). Pure albumin and plasma were incubated with numerous pesticides and NA of the V- and G-type in different molar ratios. Samples were prepared either by sodium dodecyl sulfate-polyacrylamide gel electrophoresis followed by in-gel enzymatic cleavage using endoproteinase Glu-C (Glu-C) or by combining highly albumin-selective affinity extraction with ultrafiltration followed by reduction, carbamidomethylation, and enzymatic cleavage (Glu-C) prior to MALDI-TOF MS analysis. Characteristic mass shifts for phosphylation revealed tyrosine adducts at Y(411) (Y(401)KFQNALLVRY(411)TKKVPQVSTPTLVE(425)), Y(148) and Y(150) (I(142)ARRHPY(148)FY(150)APE(153), single and double labeled), and Y(161) (L(154)LFFAKRY(161)KAAFTE(167)) produced by original NA (tabun, sarin, soman, cyclosarin, VX, Chinese VX, and Russian VX) as well as by chlorpyrifos-oxon, diisopropyl fluorophosphate (DFP), paraoxon-ethyl (POE), and profenofos. MALDI-MS/MS of the single-labeled (142)I-E(153) peptide demonstrated that Y(150) was phosphylated with preference to Y(148). Aged albumin adducts were not detected. The procedure described was reproducible and feasible for detection of adducts at the most reactive Y(411)-residue (S/N >or =3) when at least 1% of total albumin was labeled. This was achieved by incubating plasma with molar HSA/OPC ratios ranging from approximately 1:0.03 (all G-type NA, DFP, and POE) to 1:3 (V-type NA, profenofos). Relative signal intensity of the Y(411) adduct correlated well with the spotted relative molar amount underlining the usefulness for quantitative adduct determination. In conclusion, the current analytical design exhibits potential as a verification tool for high-dose exposure.
An analysis method for determining isopropyl methylphosphonic acid (IMPA) and cyclohexyl methylphosphonic acid (CMPA), the metabolic hydrolysis products of toxic organophosphorus nerve agents isopropyl methylphosphonofluoridate (sarin, GB) and cyclohexyl methylphosphonofluoridate (cyclosarin, GF), respectively, has been developed and validated using high-performance liquid chromatography-mass spectrometry with negative ion electrospray ionization with time-of-flight detection (LC-ESI-MS-TOF). The linear range of quantitation was 5 to 125 ng/mL in plasma with a method detection limit of 2 ng/mL for each compound. This method was developed to determine the amount of metabolic hydrolysis that was formed during and after nerve agent exposure in minipigs to account for a major pathway of GB and GF elimination that had not been previously characterized in the bloodstream, particularly during low-level whole-body inhalation experiments. Metabolic hydrolysis accounted for 70% to 90% of the recoverable agent in the bloodstream during exposure, when compared to both unbound and cholinesterase bound agent recovered by fluoride ion reactivation analysis for the same samples. The estimated half-life of IMPA and CMPA in plasma was determined to be 44 and 61 min, respectively. The method utilizes the mass selectivity of LC-ESI-MS-TOF using a bench-top instrument to achieve a detection limit that is consistent with reported LC-MS-MS methods analyzing blood samples.

Interactions

The toxicity of agents GB and GF were basically additive when administered together by subcutaneous injection to mice.
The combined toxicity of sarin and cyclosarin does not indicate synergism...
Rhesus monkeys administered five times the LD50 but treated with atropine, pyridostigmine, and either 2-PAM or HI6 oxime all lived and had minimal nervous system changes.
A computer program (Q-test) was used to evaluate the combined toxic effects of nerve agent GF and its combined form with sarin (GB/GF) in mice. Efficacy of Jielin Injection, the 2-PAM-containing antidote used successfully in China for the treatment of organophosphate pesticide poisoning, was also evaluated and compared with HI-6 against single and combined poisonings. The two agents were basically additive in toxicity when combined. However, toxic signs (convulsions) appeared later in combined poisoning than after exposure to each agent alone. The protective ratio of Jielin Injection against GF poisoning was low but significantly higher when against poisoning by GB or combined agent. When HI-6 was substituted for 2-PAM, the antidote was more effective against poisoning by both single and combined agents. Results of in vitro reactivation of GF-inhibited human erythrocyte acetylcholinesterase by these oximes agreed with the in vivo antidotal efficacy.
For more Interactions (Complete) data for CYCLOSARIN (7 total), please visit the HSDB record page.

Dates

Last modified: 02-18-2024
Directed evolution of hydrolases for prevention of G-type nerve agent intoxication. Gupta et al. Nature Chemical Biology, doi: 10.1038/nchembio.510, published online 9 January 2011 http://www.nature.com/naturechemicalbiology

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